2,3,5-Tribromodiphenyl ether

CAS No.: 446254-16-6

Cat. No.: VC2880757

Molecular Formula: C12H7Br3O

Molecular Weight: 406.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 446254-16-6 |

|---|---|

| Molecular Formula | C12H7Br3O |

| Molecular Weight | 406.89 g/mol |

| IUPAC Name | 1,2,5-tribromo-3-phenoxybenzene |

| Standard InChI | InChI=1S/C12H7Br3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | XQHLKDAUZRXBGC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Br)Br)Br |

Introduction

Chemical Identity and Structure

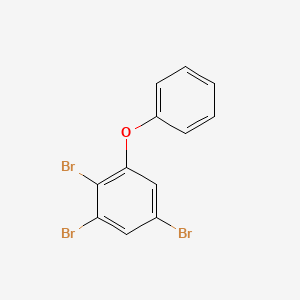

2,3,5-Tribromodiphenyl ether (CAS No. 446254-16-6) is an organobromine compound with the molecular formula C12H7Br3O and a molecular weight of 406.89 g/mol . It belongs to the class of tribromodiphenyl ethers, which are PBDEs containing three bromine atoms. The chemical structure consists of two phenyl rings connected by an oxygen atom, with three bromine atoms at positions 2, 3, and 5 on one of the phenyl rings .

The compound is also known by several synonyms:

Physical and Chemical Properties

2,3,5-Tribromodiphenyl ether exhibits specific physical and chemical properties that influence its behavior in the environment and analytical detection methods. The key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,3,5-Tribromodiphenyl ether

Like other PBDEs, 2,3,5-Tribromodiphenyl ether is likely to be lipophilic and have low water solubility, contributing to its potential for bioaccumulation in fatty tissues of organisms .

Analytical Methods for Detection

The detection and quantification of 2,3,5-Tribromodiphenyl ether typically employ sophisticated analytical techniques similar to those used for other PBDE congeners.

Sample Preparation

According to CDC laboratory methods, the analysis of PBDEs in human serum involves several key steps:

-

Solid-phase extraction (SPE)

-

Sample clean-up using automated systems like Rapid Trace®

-

Sample evaporation using vacuum, increased temperature, and vortex action

Instrumental Analysis

The preferred method for analyzing 2,3,5-Tribromodiphenyl ether includes:

-

Gas chromatography isotope dilution high resolution mass spectrometry (GC/IDHRMS)

-

Splitless injection using a short GC column (typically DB-5HT; 15 m length, 0.1 µm film thickness, 0.25 mm ID)

-

Electron impact ionization (EI)

-

Monitoring of the two most abundant ions in the isotopic cluster

This analytical methodology minimizes interference associated with low-resolution measurement of organohalogen compounds and enables the determination of high molecular weight compounds.

Environmental Fate and Transport

While specific environmental data on 2,3,5-Tribromodiphenyl ether is limited, it likely shares characteristics with other tribromodiphenyl ethers and PBDEs in general.

Environmental Persistence

PBDEs, including tribromodiphenyl ethers, are known for their environmental persistence. They are resistant to degradation and can remain in the environment for extended periods. The lower and medium brominated diphenyl ethers are particularly persistent . Concerns about PBDEs include:

-

Long environmental half-lives

-

Potential for long-range transport

-

Accumulation in various environmental compartments, including indoor dust, air, and water bodies

Human Exposure Pathways

Human exposure to 2,3,5-Tribromodiphenyl ether, like other PBDEs, can occur through multiple pathways.

Exposure Routes

The primary routes of exposure to PBDEs include:

-

Ingestion of indoor dust

-

Inhalation of PBDE-contaminated air

-

Inhalation of dust-bound PBDEs

Occupational Exposure

Occupational exposure is a concern for workers involved in:

-

Manufacturing processes using PBDEs

-

Recycling of electronic waste

-

Firefighting activities, where exposure to PBDEs in smoke and dust may occur

A study focusing on firefighter exposure noted concerns about the potential health risks associated with exposure to flame retardants, including PBDEs, during firefighting activities .

Toxicological Effects

General Toxicity Mechanisms

Like other halogenated aromatic hydrocarbons, polybrominated diphenyl ethers, including 2,3,5-Tribromodiphenyl ether, interact with biological systems through several mechanisms:

-

Binding to the cellular aryl hydrocarbon receptor (AhR), which regulates the synthesis of various proteins

-

Activation of AhR induces enzymes such as cytochrome P-450-dependent monooxygenases of the CYP1A and CYP2B families, UDP-glucuronosyltransferase, and ethoxyresorufin-o-deethylase

-

Disruption of thyroid hormone production, transport, and disposition

-

Competition of PBDE metabolites with thyroxine for binding to transthyretin, decreasing serum thyroid hormone levels

-

Endocrine disruption, potentially acting as agonists at estrogen receptors or antagonists at androgen and progesterone receptors

Regulatory Status

International Regulations

PBDEs as a class have been subject to increasing regulatory scrutiny due to concerns about their environmental persistence, bioaccumulation potential, and possible health effects. Some of the regulatory actions include:

-

The Stockholm Convention on Persistent Organic Pollutants has addressed certain PBDE congeners

-

The US Toxic Substances Control Act (TSCA) test rule published on June 5, 1987, required analysis of eight brominated flame retardants, including PBDEs, for the presence of brominated dioxins and furans

-

Various national and regional restrictions on the production, use, and import of certain PBDE congeners

Comparative Analysis with Other PBDE Congeners

2,3,5-Tribromodiphenyl ether (BDE-23) is one of many PBDE congeners that differ in the number and position of bromine atoms on the diphenyl ether backbone. Table 2 compares several PBDE congeners mentioned in the search results.

Table 2: Comparison of Selected PBDE Congeners

The different PBDE congeners exhibit varying levels of bioaccumulation, persistence, and toxicity, influenced by the number and position of bromine atoms.

Research Gaps and Future Directions

Despite the growing body of research on PBDEs, several knowledge gaps remain specific to 2,3,5-Tribromodiphenyl ether:

-

Limited toxicological studies focusing specifically on 2,3,5-Tribromodiphenyl ether

-

Insufficient data on environmental levels and bioaccumulation patterns

-

Incomplete understanding of the specific health effects compared to other PBDE congeners

-

Need for more information on human exposure levels and sources

Future research should address these gaps to better understand the environmental and health implications of 2,3,5-Tribromodiphenyl ether and to inform regulatory decisions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume